4-氨基吡啶-3-硫醇盐酸盐

描述

4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2 . It is one of the three isomeric amines of pyridine and is used as a research tool in characterizing subtypes of the potassium channel . It has also been used as a drug to manage some symptoms of multiple sclerosis .

Synthesis Analysis

4-Aminopyridine can be synthesized from various methods. One method involves the hydrolysis of the intermediate salt . Another method involves the Schiff base condensation reaction with an appropriate substrate under optimum conditions .Molecular Structure Analysis

The molecular formula of 4-Aminopyridine is C5H6N2 . The InChI key is NUKYPUAOHBNCPY-UHFFFAOYSA-N . The SMILES string representation is Nc1ccncc1 .Chemical Reactions Analysis

4-Aminopyridine blocks the voltage-dependent potassium channels in nerve membranes . It is a K+ channel blocker and causes epileptiform activity in in vitro preparations and is a potent convulsant in animals and man .Physical And Chemical Properties Analysis

4-Aminopyridine is a colorless solid with a melting point of 155 to 158 °C and a boiling point of 273 °C . It is soluble in water and polar organic solvents . The molar mass is 94.1146 g/mol .科学研究应用

KCNA2 脑病的治疗

4-氨基吡啶-3-硫醇盐酸盐: 已被证明对患有 KCNA2 脑病的患者具有治疗潜力。这种疾病的特征是癫痫、智力障碍和其他神经精神症状。该化合物作为 K+ 通道阻滞剂,拮抗由 KV1.2 亚基变异引起的增益功能缺陷。 据观察,它可以降低电流幅度,使稳态激活负向偏移,从而提高转染神经元的放电频率 .

神经保护特性

4-氨基吡啶-3-硫醇盐酸盐 的神经保护特性已被探索,尤其是在多发性硬化症 (MS) 的背景下。 作为电压门控钾通道的拮抗剂,它已被用于改善多发性硬化症患者的视力、运动技能并缓解疲劳 . 其缓释制剂法莫替丁已被批准用于治疗多发性硬化症的行走障碍症状。

增强神经传导

除了在多发性硬化症中的应用外,4-氨基吡啶-3-硫醇盐酸盐 据报道可以促进其他神经疾病中的神经传导。 这归因于它阻断轴突 Kv 通道的能力,从而增强脱髓鞘轴突的传导 .

物理化学研究

对4-氨基吡啶-3-硫醇盐酸盐类似物的物理化学特性的研究取得了重大发现。 研究集中在溶解度、脂质相互作用和选择性受体结合等属性,这些属性对于开发新型治疗剂至关重要 .

癫痫管理

在癫痫管理中,4-氨基吡啶-3-硫醇盐酸盐 对经历每日失神、肌阵挛或肌张力减退性癫痫发作的患者有益。 它耐受性良好,在某些情况下已导致无癫痫发作的结果 .

认知和运动功能改善

接受4-氨基吡啶-3-硫醇盐酸盐治疗的患者在步态、共济失调、警觉性、认知或言语方面有所改善。 这表明它在认知和运动功能康复方面的潜在应用 .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 4-Aminopyridine-3-thiol hydrochloride is the voltage-gated potassium (Kv) channels . These channels play a crucial role in repolarizing the cell membrane after action potentials, thereby regulating the electrical activity of cells .

Mode of Action

4-Aminopyridine-3-thiol hydrochloride acts as an antagonist of Kv channels . By blocking these channels, it prolongs action potentials, which results in the heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

The inhibition of Kv channels by 4-Aminopyridine-3-thiol hydrochloride affects the action potential pathway . The elongation of action potentials leads to an increased release of neurotransmitters, enhancing synaptic transmission and neuronal signaling .

Pharmacokinetics

4-Aminopyridine-3-thiol hydrochloride is readily absorbed through the skin and the gastrointestinal tract . It is widely distributed in the body, including the brain . The compound’s ability to cross the blood-brain barrier more readily than other similar compounds contributes to its effectiveness in neurological disorders .

Result of Action

The molecular and cellular effects of 4-Aminopyridine-3-thiol hydrochloride’s action include enhanced neural transmission and potential neuroprotective features . Its ability to block Kv channels and enhance conduction along demyelinated axons has been attributed to the improvement of visual function and motor skills in patients with neurological disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminopyridine-3-thiol hydrochloride. For instance, the compound’s absorption can be affected by the condition of the skin or the gastrointestinal tract . Furthermore, its effectiveness in the brain is facilitated by its ability to readily cross the blood-brain barrier .

生化分析

Biochemical Properties

4-Aminopyridine-3-thiol hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with voltage-gated potassium channels, inhibiting their activity. This inhibition prolongs the duration of action potentials, leading to an increased release of neurotransmitters. The compound also interacts with other biomolecules such as enzymes and proteins involved in neural transmission. For instance, it has been shown to affect the activity of enzymes like acetylcholinesterase, thereby influencing cholinergic signaling pathways .

Cellular Effects

The effects of 4-Aminopyridine-3-thiol hydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by prolonging action potentials and increasing neurotransmitter release. This can lead to improved neural communication and potentially mitigate symptoms of neurological disorders. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate the expression of genes involved in synaptic plasticity and neuroprotection .

Molecular Mechanism

At the molecular level, 4-Aminopyridine-3-thiol hydrochloride exerts its effects primarily through the inhibition of voltage-gated potassium channels. This inhibition delays the repolarization phase of action potentials, resulting in prolonged neuronal firing. The compound also binds to specific sites on these channels, altering their conformation and function. Furthermore, it can modulate the activity of other ion channels and receptors, contributing to its overall neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyridine-3-thiol hydrochloride have been studied over various time frames. The compound is relatively stable, but its efficacy can diminish over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained improvements in neural function, although the potential for toxicity increases with prolonged use. In vitro and in vivo studies have demonstrated that the compound can maintain its neuroprotective effects for several weeks .

Dosage Effects in Animal Models

The effects of 4-Aminopyridine-3-thiol hydrochloride vary with different dosages in animal models. At low doses, the compound enhances neural transmission and improves motor function without significant adverse effects. At higher doses, it can induce toxicity, leading to symptoms such as seizures and neurodegeneration. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, but exceeding this threshold can result in detrimental outcomes .

Metabolic Pathways

4-Aminopyridine-3-thiol hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also influence metabolic flux and alter the levels of various metabolites. For instance, it has been shown to increase the production of neuroprotective metabolites while reducing the levels of neurotoxic compounds .

Transport and Distribution

The transport and distribution of 4-Aminopyridine-3-thiol hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it can accumulate in specific compartments, such as synaptic vesicles, where it modulates neurotransmitter release. The distribution of the compound is influenced by factors such as lipid solubility and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of 4-Aminopyridine-3-thiol hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells. It can also be found in other organelles, such as the endoplasmic reticulum and mitochondria, where it may influence cellular processes such as protein synthesis and energy metabolism. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .

属性

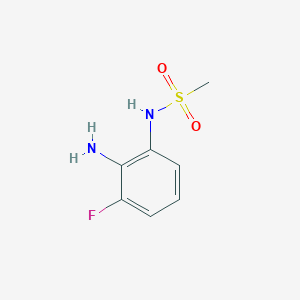

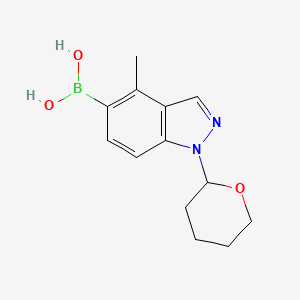

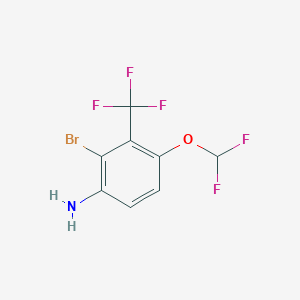

IUPAC Name |

4-aminopyridine-3-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVOUWHIWLPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)

![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)